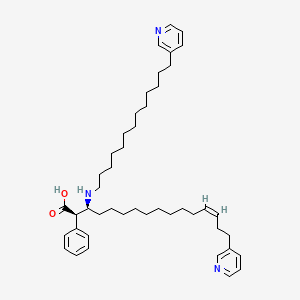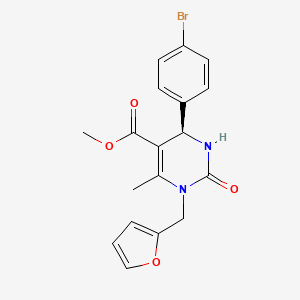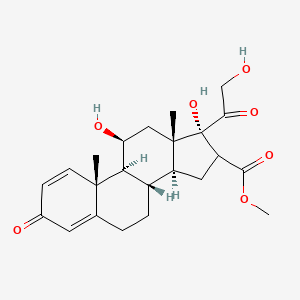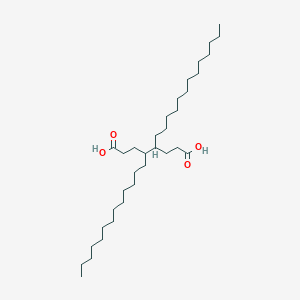
4,5-Ditridecyl-octanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Ditridecyl-octanedioic acid is a natural product found in Myrothecium with data available.
Scientific Research Applications
Synthesis of Phthalocyanines : 4,5-Dichloro-1,2-dicyanobenzene, derived from a similar compound to 4,5-Ditridecyl-octanedioic acid, has been used in the synthesis of phthalocyanines, which are important in dye and pigment manufacturing (Wöhrle et al., 1993).
Catalysis in Organic Synthesis : A study demonstrated the application of a DABCO-based ionic liquid in catalyzing the synthesis of biologically active compounds like tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, highlighting the potential of this compound derivatives in pharmaceutical synthesis (Shirini et al., 2017).
Production of Chiral Compounds : The conversion of 5-alkyl-6,8-dioxabicyclo[3.2.1]octanes, which can be derived from acids like this compound, into chiral 1,2-diols and related compounds has been explored for the synthesis of insect pheromones and other biologically active substances (Masaki et al., 1986).
Nanosized Catalysts : Research has shown the effectiveness of nanosized N-sulfonic acid catalysts derived from this compound analogs in promoting the synthesis of polyhydroquinoline derivatives, suggesting their importance in green chemistry (Goli-Jolodar et al., 2016).
Metal Complex Formation : Studies have investigated the formation of copper(II) complexes using dicarboxylic acids like octanedioic acid, closely related to this compound, which could have implications in material science and catalysis (McCann et al., 1995).
properties
Molecular Formula |
C34H66O4 |
|---|---|
Molecular Weight |
538.9 g/mol |
IUPAC Name |
4,5-di(tridecyl)octanedioic acid |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-31(27-29-33(35)36)32(28-30-34(37)38)26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3,(H,35,36)(H,37,38) |
InChI Key |
FCQPOZCWFUWFDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(CCC(=O)O)C(CCCCCCCCCCCCC)CCC(=O)O |
synonyms |
4,5-ditridecyl-octanedioic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4aR,5'R,7R,8R,8aS)-5'-(2-hydroxy-5-oxo-2H-furan-3-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione](/img/structure/B1255315.png)
![(3R,3aS,7R,7aS)-2-benzyl-3-[4-fluoro-3-[(E)-2-phenylethenyl]phenyl]-7-methyl-3a,6,7,7a-tetrahydro-3H-isoindol-1-one](/img/structure/B1255317.png)

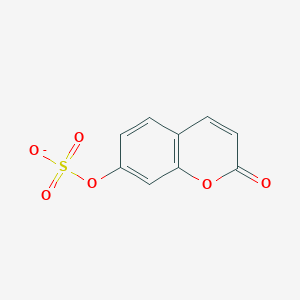
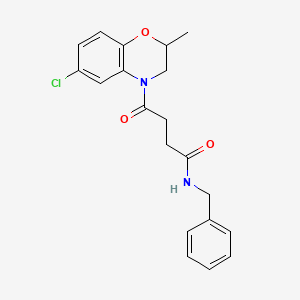
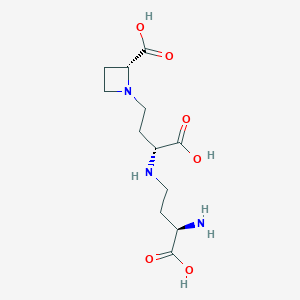
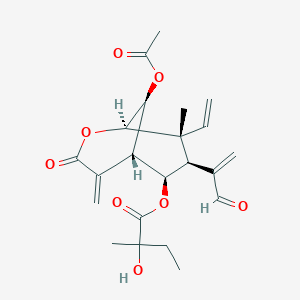
![2-[4-[(6-Ethoxy-2-quinolinyl)methyl]-1-(3-thiophenylmethyl)-2-piperazinyl]ethanol](/img/structure/B1255330.png)
![(1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B1255331.png)
![N-[4-(4-methylphenyl)-2-thiazolyl]-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B1255332.png)
![8-[1-[4-(Dimethylamino)phenyl]-3-(3-methyl-1-piperidinyl)propyl]-5,7-dimethoxy-4-phenyl-1-benzopyran-2-one](/img/structure/B1255334.png)
